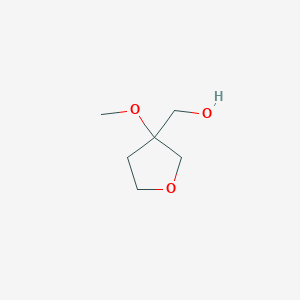

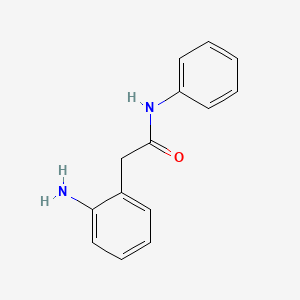

![molecular formula C20H22N4O B2835324 2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide CAS No. 863020-06-8](/img/structure/B2835324.png)

2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It’s worth noting that imidazopyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused to a pyridine ring, which is a common structure in imidazopyridines .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more .科学的研究の応用

Synthesis and Chemical Properties

Chemical Synthesis and Reactivity : A study by Domingo et al. (2006) highlights the formation of imidazo[1,2-c]pyrimidines through intramolecular Michael addition, indicating the reactivity and potential synthetic utility of related compounds in creating heterocyclic structures which are prevalent in many bioactive molecules (Domingo, Sáez, Palmucci, Sepúlveda-Arques, & González-Rosende, 2006).

Biological Applications

Antimicrobial Activity : A study by Ch (2022) demonstrates the antimicrobial action of compounds structurally related to the specified molecule, underscoring their potential in developing new antimicrobial agents (Ch, 2022).

Corrosion Inhibition : Research by Yıldırım and Cetin (2008) into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives suggests that structurally similar compounds can act as effective corrosion inhibitors, highlighting their application in protecting materials from degradation (Yıldırım & Cetin, 2008).

Medicinal Chemistry and Drug Design

Drug Development and Functionalization : Goel, Luxami, and Paul (2015) discuss the synthesis and functionalization of imidazo[1,2-a]pyrimidines, a category encompassing compounds with the specified structure, emphasizing their significance in medicinal chemistry for the development of therapeutics and chemical probes (Goel, Luxami, & Paul, 2015).

作用機序

Target of Action

The primary target of the compound 2-cyclohexyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is the KRAS G12C . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancers .

Mode of Action

The compound acts as a covalent inhibitor , binding to the KRAS G12C protein . This binding is facilitated by a Groebke–Blackburn–Bienaymè reaction (GBB reaction) . The covalent binding leads to changes in the protein’s function, disrupting the signaling pathways it is involved in .

Biochemical Pathways

The compound affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C protein, disrupting the RAS signaling pathway . This disruption can lead to the death of cancer cells, making the compound a potential anticancer agent .

将来の方向性

The future directions for this compound could involve further exploration of its potential medicinal applications, given the interest in imidazopyridines in medicinal chemistry . Additionally, further studies could explore the synthesis of this compound using different methodologies and its functionalization at various positions .

特性

IUPAC Name |

2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c25-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)18-14-24-11-5-10-21-20(24)23-18/h4-5,8-11,13-15H,1-3,6-7,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYVZZZBIKEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)

![3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835242.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)

![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)

![1-(4-ethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2835253.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2835254.png)